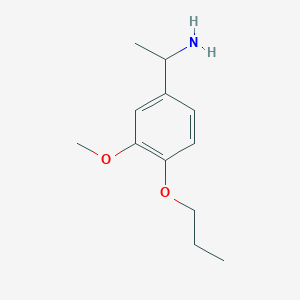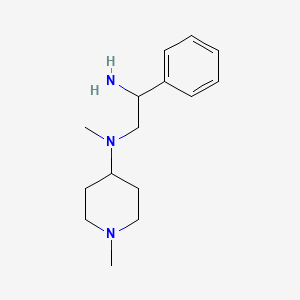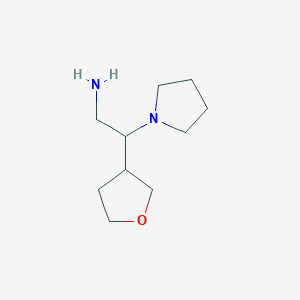
2-(oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxolan-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine (also known as OPE or OPEA) is an organic compound that is an analogue of the neurotransmitter dopamine. It is an amine compound that is a derivative of the amino acid leucine, and is used in scientific research as a probe for studying the effects of dopamine in the brain. OPE has been extensively studied and is known to have a wide range of biochemical and physiological effects on the body.
Aplicaciones Científicas De Investigación
OPE is widely used in scientific research, primarily as a tool to study the effects of dopamine in the brain. OPE has been used in studies of the effects of dopamine on behavior, cognition, and learning in animal models, as well as to study the effects of dopamine on the development of neural networks. OPE has also been used to study the effects of dopamine on the release of neurotransmitters, and to study the effects of dopamine on the metabolism of dopamine in the brain.
Mecanismo De Acción
OPE acts as an agonist of the dopamine receptor, binding to the receptor and activating it. This activation of the dopamine receptor triggers a cascade of biochemical and physiological effects in the body, including the release of neurotransmitters, the regulation of gene expression, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects
The activation of the dopamine receptor by OPE has a wide range of biochemical and physiological effects. OPE has been shown to increase the release of dopamine in the brain, as well as to increase the production of other neurotransmitters, such as serotonin and norepinephrine. OPE has also been shown to increase the expression of genes involved in the regulation of synaptic plasticity, as well as to modulate the activity of neurons in the brain. In addition, OPE has been shown to have protective effects on neurons, protecting them from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of OPE in scientific research has several advantages. OPE is relatively easy to synthesize, and can be purified using standard chromatographic techniques. OPE is also relatively stable, making it ideal for use in experiments. However, OPE is not suitable for use in humans, as it is not known to be safe or effective for use in humans.
Direcciones Futuras
The use of OPE in scientific research is still in its early stages, and there is still much to be learned about its effects on the body and its potential applications. Future research could focus on further understanding the effects of OPE on the release of neurotransmitters, as well as its potential therapeutic applications. Additionally, further research could focus on the potential of OPE as a tool for understanding the effects of dopamine on the development of neural networks. Finally, further research could focus on the potential of OPE as a tool for understanding the effects of dopamine on the metabolism of dopamine in the brain.
Métodos De Síntesis
The synthesis of OPE is relatively straightforward, using the reaction of leucine with ethyl chloroformate, followed by a hydrolysis reaction. The resulting compound is OPE, which can then be purified using standard chromatographic techniques.
Propiedades
IUPAC Name |
2-(oxolan-3-yl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-10(9-3-6-13-8-9)12-4-1-2-5-12/h9-10H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWDLZJOPIGCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)
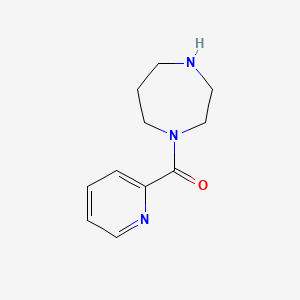
![1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6142643.png)


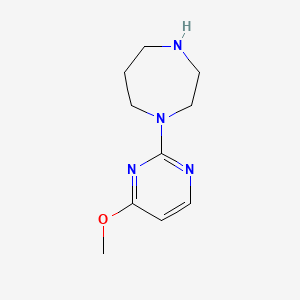
![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)
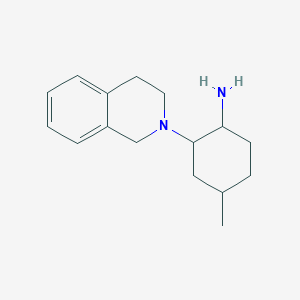
![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)
